

# Deuterated DMT: A Comparative Analysis of the Kinetic Isotope Effect In Vivo

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## Compound of Interest

Compound Name: DMT-d1

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This guide provides a comparative analysis of deuterated N,N-Dimethyltryptamine (DMT) and its non-deuterated counterpart, focusing on the in vivo kinetic isotope effect (KIE). By replacing hydrogen atoms with deuterium at key metabolic sites, the carbon-deuterium bond becomes stronger, slowing down enzymatic metabolism. This alteration is being explored to enhance the pharmacokinetic profile of DMT, potentially leading to more controlled and prolonged therapeutic effects. This document summarizes available experimental data, outlines methodologies from key studies, and visualizes relevant biological and experimental pathways.

## Quantitative Data Summary

Direct quantitative comparisons of in vivo human pharmacokinetics for deuterated and non-deuterated DMT from published, peer-reviewed clinical trials are not yet fully available in the public domain. The following tables are compiled from preclinical data and topline clinical trial announcements.

Table 1: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated DMT (Preclinical Animal Data)

Parameter	Non-Deuterated DMT	Deuterated DMT (CYB004)	Fold Change	Citation
Elimination Half-life ( $t_{1/2}$ )	~1x	2.5 - 2.9x longer	2.5 - 2.9	<a href="#">[1]</a>
Clearance (CL)	~1x	38% - 55% slower	0.45 - 0.62	<a href="#">[1]</a>

Table 2: Qualitative and Topline Human Pharmacokinetic and Pharmacodynamic Observations from Phase 1 Clinical Trials

Feature	Non-Deuterated DMT	Deuterated DMT (CYB004)	Deuterated DMT (SPL028)	Citations
Psychedelic Effects	Rapid onset, short duration (~20-30 min)	Robust and rapid-onset psychedelic effects at lower plasma concentrations compared to native DMT. Duration of approximately 40 minutes with IV administration.	Robust, short-duration psychedelic effects. Total duration of 55 to 120 minutes with IM administration.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Safety and Tolerability	Generally well-tolerated in clinical settings.	Well-tolerated with no serious adverse events reported in Phase 1 trials.	Favorable safety and tolerability profile in Phase 1 trials.	<a href="#">[2]</a> <a href="#">[4]</a>
Route of Administration	Typically intravenous (IV) or intramuscular (IM) in clinical trials.	Investigated for IV and inhaled administration.	Investigated for IV and intramuscular (IM) administration.	<a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols

### Bioanalytical Method for Quantification of DMT and its Metabolites in Human Plasma

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous quantification of DMT and its major metabolites, indole-3-acetic acid (IAA) and DMT-N-oxide (DMT-NO), in human plasma.[\[5\]](#)[\[6\]](#)

- Sample Preparation: Simple protein precipitation with methanol.
- Chromatography: Separation is achieved on a pentafluorophenyl column using a gradient of 0.1% (v/v) formic acid in a methanol-water mixture.[5][6]
- Detection: Positive electrospray ionization followed by multiple reaction monitoring.[5][6]
- Calibration Ranges:
  - DMT: 0.25–250 ng/mL[5][6]
  - DMT-NO: 0.1–100 ng/mL[5][6]
  - <sup>13</sup>C<sub>6</sub>-IAA (as a surrogate for endogenous IAA): 25–25,000 ng/mL[5][6]
- Accuracy and Precision: The method demonstrates intra- and inter-assay accuracy between 93–113% and a coefficient of variation of ≤11% for all analytes.[5][6]

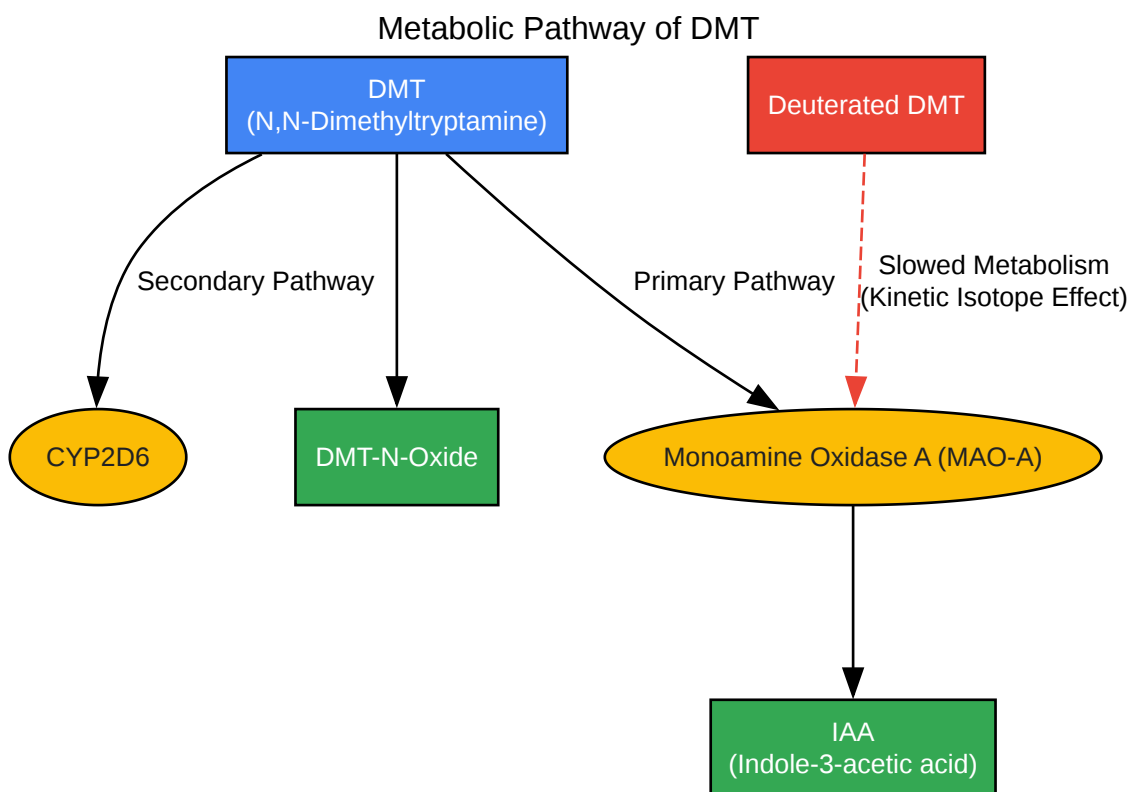
## Phase 1 Clinical Trial Design for Deuterated DMT (Exemplified by CYB004 and SPL028 studies)

The first-in-human studies for deuterated DMT analogues like CYB004 and SPL028 have generally followed a randomized, double-blind, placebo-controlled, dose-escalating design in healthy volunteers.[2][4][7]

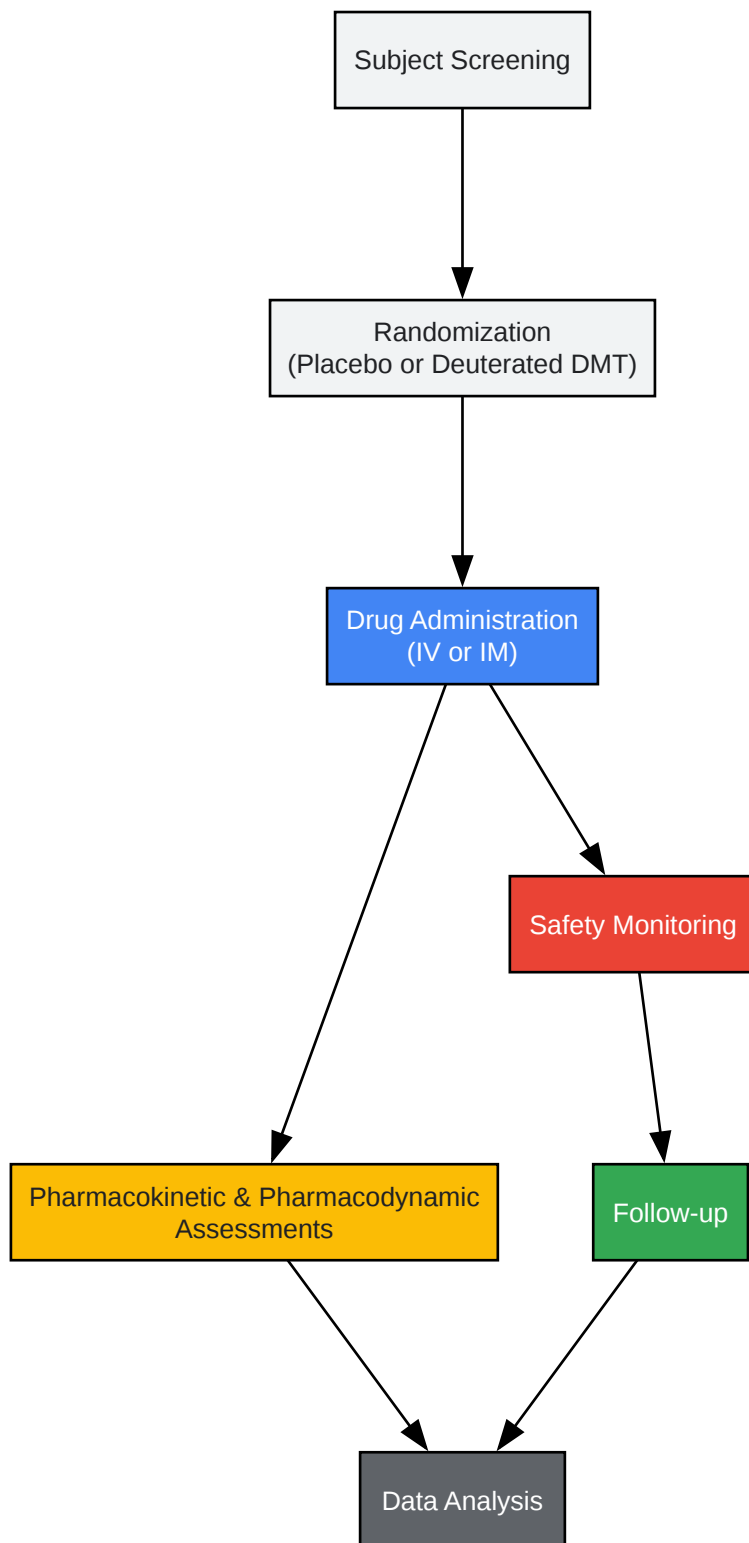
- Primary Objectives: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the deuterated DMT candidate.[2][4][7]
- Administration Routes: Intravenous (IV) and/or intramuscular (IM) administration are typically evaluated.[2][4][7]
- Study Population: Healthy adult volunteers, sometimes with prior experience with psychedelics for certain cohorts.[2]
- Key Assessments:
  - Safety: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.[2][4]

- Pharmacokinetics: Serial blood sampling to determine plasma concentrations of the deuterated DMT and its metabolites over time. Calculation of parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life.[\[2\]](#)[\[4\]](#)
- Pharmacodynamics: Assessment of subjective psychedelic effects using validated rating scales, and in some cases, neurophysiological measures.[\[2\]](#)[\[4\]](#)

## Visualizations



## Deuterated DMT Clinical Trial Workflow

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